![molecular formula C10H18ClNO2 B2691898 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride CAS No. 2460750-15-4](/img/structure/B2691898.png)
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which are structurally similar to the compound , has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The molecular structure of “9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride” includes a total of 31 bonds, 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Structures of (Acyloxy)boranes : The reaction of 9-Borabicyclo[3.3.1]nonane with monocarboxylic acids produces dimers in the solid state, showcasing a variety of structural features and indicating the compound's utility in the study of Lewis acids and their unexpected structural diversity (Lang et al., 1995).
Facile Synthesis of B-amino-9-borabicyclo[3.3.1]nonanes : Demonstrates the compound's rapid and quantitative reaction with primary and secondary amines, leading to high-yield and purity derivatives, highlighting its application in aminoboration studies (Singaram, 1992).
Enantioselective Synthesis
Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid : This work illustrates the compound's role in asymmetric synthesis, providing a pathway to generate molecular complexity and showcasing its potential in the development of novel pharmaceuticals (Garrido et al., 2013).
Peptide Conformation
Synthesis of a bis-cationic α,α-disubstituted amino acid : Research indicates that the compound influences the conformational properties of peptides, pointing to its utility in the design of peptidomimetics with specific structural and functional properties (Yamashita et al., 2015).
Material Science and Catalysis
Boron–Boron Double Transborylation Strategy : The use of 9-Borabicyclo[3.3.1]nonane in catalytic processes for the synthesis of alkyl gem-di-pinacol boronic esters demonstrates its application in material science and catalysis, offering a method for the creation of new materials and chemicals (Docherty et al., 2020).
Nanoparticle Synthesis
9-BBN Induced Synthesis of Nanoparticles : The compound is used as a reducing agent in the synthesis of gold nanoparticles, indicating its importance in nanotechnology and potential applications in electronics, medicine, and catalysis (Sardar & Shumaker-Parry, 2009).
Mechanism of Action
Target of Action
The primary targets of 9-Aminobicyclo[33
Mode of Action
The exact interaction of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Aminobicyclo[33 . More studies are required to elucidate the compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 9-Aminobicyclo[33
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 9-Aminobicyclo[33 . More studies are required to understand how environmental factors affect the compound’s action.
properties
IUPAC Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;/h7-8H,1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNVSQCKGZETHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride |
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